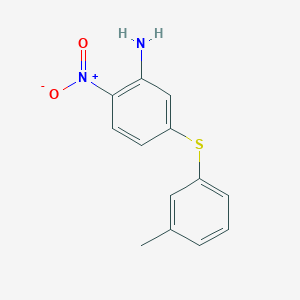
2-Nitro-5-(m-tolylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(m-tolylthio)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a thioether group (-S-) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(m-tolylthio)aniline typically involves the reaction of 5-chloro-2-nitroaniline with thiophenols. One common method includes the use of sodium hydride in dimethylformamide to convert thiophenol into sodium thiophenolate, which then reacts with 5-chloro-2-nitroaniline to form the desired product . Another method involves boiling thiophenol and 5-chloro-2-nitroaniline under reflux in dimethylformamide in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(m-tolylthio)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and dimethylformamide are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Nitro-5-(m-tolylthio)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(m-tolylthio)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: A simple nitroaniline with a nitro group at the 2-position.
3-Nitroaniline: A nitroaniline with a nitro group at the 3-position.
4-Nitroaniline: A nitroaniline with a nitro group at the 4-position.
Uniqueness
2-Nitro-5-(m-tolylthio)aniline is unique due to the presence of both a nitro group and a thioether group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-2-4-10(7-9)18-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |
Clave InChI |
PRKJZHOQMXGGSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















